

A Technical Guide to the Spectral Characteristics of Methanesulfonyl Azide

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Compound of Interest

Compound Name: Methanesulfonyl azide

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This in-depth guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectral data for **methanesulfonyl azide** ($\text{CH}_3\text{N}_3\text{O}_2\text{S}$). This information is critical for the accurate identification and characterization of this high-energy, versatile reagent, which is pivotal in various organic synthesis applications, including diazo transfer reactions and click chemistry.

Introduction

Methanesulfonyl azide, also known as mesyl azide, is a key reagent in organic chemistry, valued for its ability to introduce the azide functionality and for the in situ generation of diazo compounds.^{[1][2]} Its effective use in synthetic protocols is predicated on its unambiguous identification and purity assessment, for which IR and NMR spectroscopy are indispensable tools. This guide presents the key spectral features of **methanesulfonyl azide** and provides the experimental context for their acquisition.

Spectroscopic Data

The following tables summarize the characteristic spectral data for **methanesulfonyl azide**.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Reference
Azide (N ₃)	Asymmetric Stretch	~2100 - 2115	[1][2]
Sulfonyl (S=O)	Symmetric Stretch	1342	[2]
Methyl (CH ₃)	Deformation	1450	[2]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Chemical Shift (δ) ppm	Solvent	Multiplicity	Reference
¹ H	3.25	CDCl ₃	Singlet	[1]
¹ H	3.35	(Not Specified)	Singlet	[3]
¹³ C	42.8	(Not Specified)	(Not Specified)	[1]

Experimental Protocols

The data presented in this guide are derived from standard spectroscopic techniques. Below are generalized experimental protocols for the synthesis of **methanesulfonyl azide** and the acquisition of its spectral data.

Synthesis of **Methanesulfonyl Azide**

The most common laboratory synthesis of **methanesulfonyl azide** involves the nucleophilic substitution of methanesulfonyl chloride with sodium azide.[1][2]

- **Reaction Setup:** Methanesulfonyl chloride is added to a solution of sodium azide in a suitable solvent system, often a mixture of water and an organic solvent like acetonitrile to facilitate the dissolution of both the inorganic salt and the organic reactant.[1][3]
- **Reaction Conditions:** The reaction is typically stirred at room temperature. The progress of the reaction can be monitored in real-time using techniques such as FlowNMR.[3][4]

- **Work-up and Purification:** Upon completion, the reaction mixture is typically partitioned between an organic solvent and water. The organic layer containing the **methanesulfonyl azide** is washed, dried, and the solvent is removed under reduced pressure.

Caution: **Methanesulfonyl azide** is a potentially explosive and thermally unstable compound. Its synthesis and handling require strict safety precautions, including the use of appropriate personal protective equipment and conducting the reaction behind a blast shield. In situ generation and use of this reagent are often preferred to minimize the risks associated with its isolation and storage.[3]

Infrared (IR) Spectroscopy

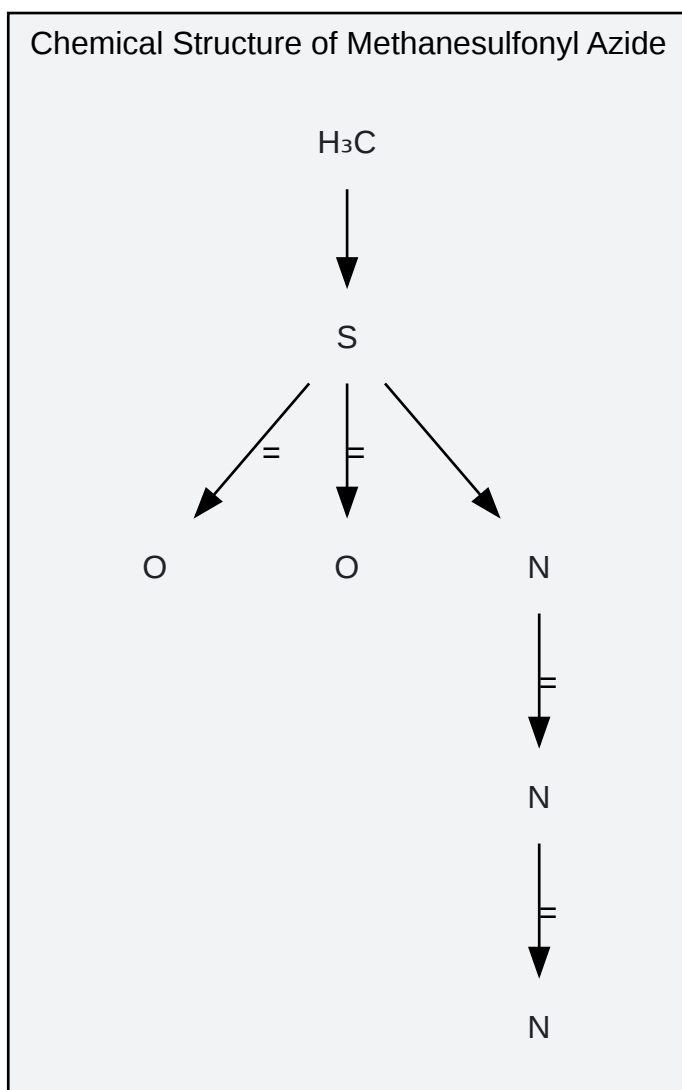
- **Sample Preparation:** A thin film of neat **methanesulfonyl azide** can be prepared between two salt plates (e.g., NaCl or KBr) for analysis. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform, acetonitrile) can be analyzed in a liquid cell.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum is first collected and subsequently subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The characteristic absorption bands corresponding to the azide and sulfonyl functional groups are then identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of **methanesulfonyl azide** is dissolved in a deuterated solvent (e.g., CDCl_3). A trace amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** The ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer. For ^1H NMR, the characteristic singlet of the methyl protons is observed. For ^{13}C NMR, the resonance of the methyl carbon is identified.

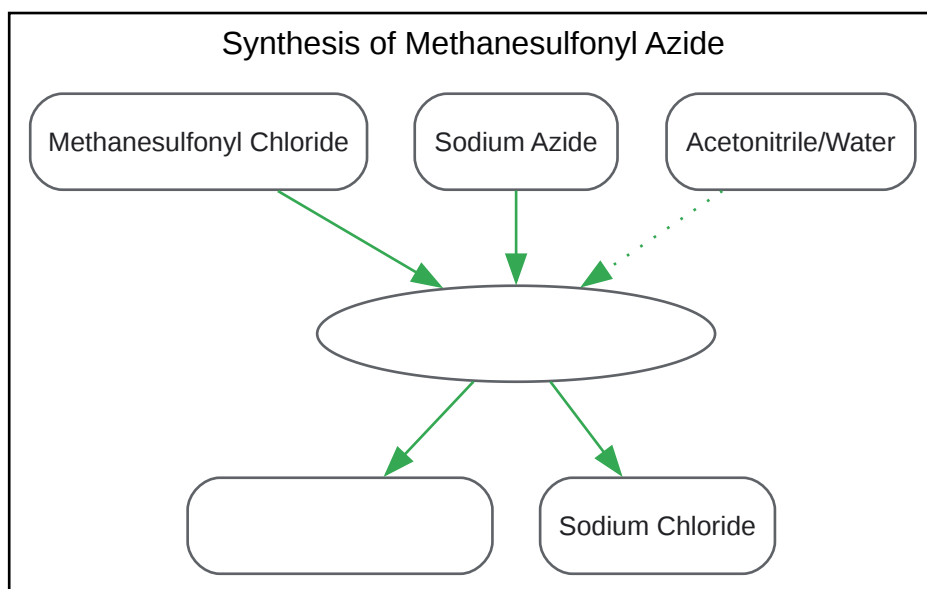
Visualizing the Chemistry of Methanesulfonyl Azide

To further elucidate the structure and utility of **methanesulfonyl azide**, the following diagrams are provided.



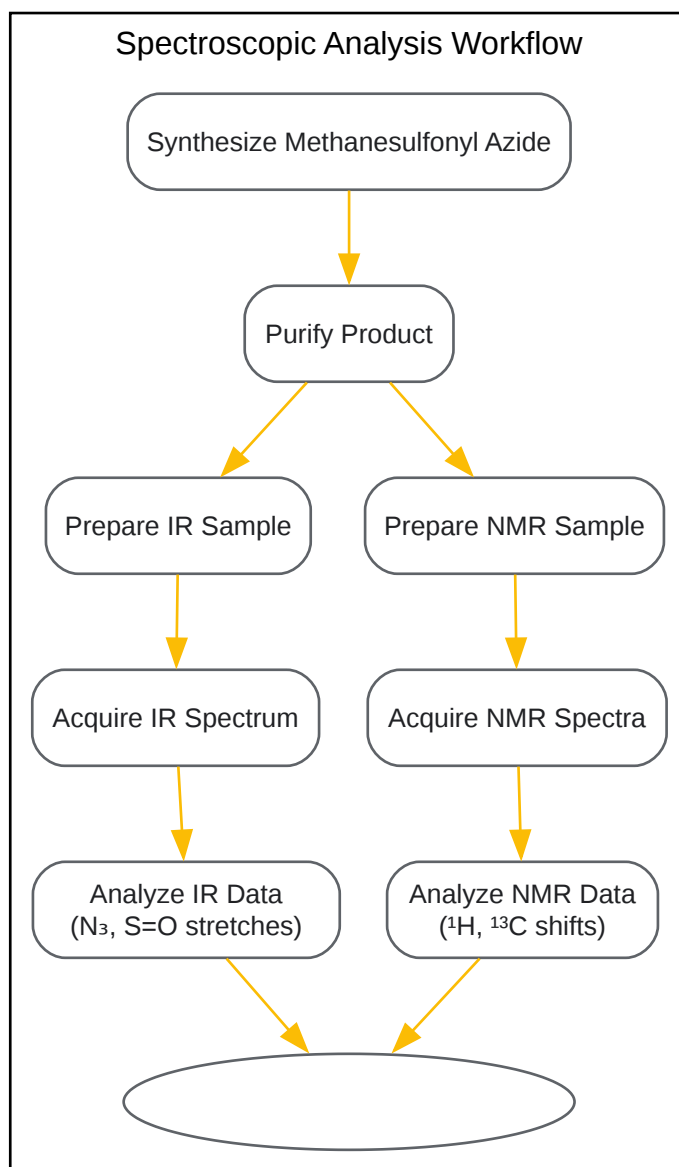
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Caption: Chemical structure of **methanesulfonyl azide**.



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Caption: Synthesis of **methanesulfonyl azide**.



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Caption: Workflow for spectroscopic analysis.

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